Cas no 2090318-76-4 ((2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol)

(2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a heterocyclic compound featuring an indazole core with a hydroxymethyl substituent at the 3-position and an ethyl group at the 2-position. Its partially saturated ring structure enhances stability while retaining reactivity for further functionalization. The hydroxymethyl group offers versatility as a synthetic intermediate, enabling derivatization into esters, ethers, or other modified scaffolds. This compound is particularly valuable in pharmaceutical and agrochemical research, where its rigid yet modifiable framework serves as a building block for bioactive molecules. Its balanced lipophilicity and polarity contribute to favorable physicochemical properties, making it suitable for applications in medicinal chemistry and material science.
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol structure
2090318-76-4 structure
商品名:(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
CAS番号:2090318-76-4
MF:C10H16N2O
メガワット:180.246842384338
CID:5722662
PubChem ID:121214379

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
    • AKOS026724895
    • F2198-6442
    • 2090318-76-4
    • (2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanol
    • 2H-Indazole-3-methanol, 2-ethyl-4,5,6,7-tetrahydro-
    • インチ: 1S/C10H16N2O/c1-2-12-10(7-13)8-5-3-4-6-9(8)11-12/h13H,2-7H2,1H3
    • InChIKey: UMKCSVCUGVWAPU-UHFFFAOYSA-N
    • ほほえんだ: OCC1=C2C(CCCC2)=NN1CC

計算された属性

  • せいみつぶんしりょう: 180.126263138g/mol
  • どういたいしつりょう: 180.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Predicted)
  • ふってん: 337.7±37.0 °C(Predicted)
  • 酸性度係数(pKa): 14.40±0.10(Predicted)

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-6442-0.25g
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
2090318-76-4 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2198-6442-2.5g
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
2090318-76-4 95%+
2.5g
$1267.0 2023-09-06
TRC
E200756-100mg
(2-ethyl-4,5,6,7-tetrahydro-2h-indazol-3-yl)methanol
2090318-76-4
100mg
$ 95.00 2022-06-05
TRC
E200756-1g
(2-ethyl-4,5,6,7-tetrahydro-2h-indazol-3-yl)methanol
2090318-76-4
1g
$ 570.00 2022-06-05
TRC
E200756-500mg
(2-ethyl-4,5,6,7-tetrahydro-2h-indazol-3-yl)methanol
2090318-76-4
500mg
$ 365.00 2022-06-05
Life Chemicals
F2198-6442-1g
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
2090318-76-4 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-6442-5g
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
2090318-76-4 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-6442-10g
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
2090318-76-4 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2198-6442-0.5g
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
2090318-76-4 95%+
0.5g
$551.0 2023-09-06

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol 関連文献

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanolに関する追加情報

Compound CAS No. 2090318-76-4: (2-Ethyl-4,5,6,7-Tetrahydro-2H-lndazol-3-Yl)Methanol

Compound CAS No. 2090318-76-4, also known as (2-Ethyl-4,5,6,7-Tetrahydro-2H-lndazol-3-Yl)Methanol, is a fascinating organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields. This compound belongs to the class of indazoles, which are bicyclic aromatic heterocycles consisting of a benzene ring fused with an imidazole ring. The presence of the ethyl group and the tetrahydro substitution pattern adds complexity to its structure, making it a subject of interest for both academic and industrial research.

The indazole core of this compound is known for its versatility in organic synthesis and its ability to participate in a wide range of chemical reactions. Recent studies have highlighted the potential of indazole derivatives in drug discovery, particularly in the development of anticancer agents and enzyme inhibitors. The tetrahydro substitution pattern in this compound suggests a possible role in modulating the electronic properties of the molecule, which could enhance its bioavailability or pharmacokinetic profile.

One of the most intriguing aspects of (2-Ethyl-4,5,6,7-Tetrahydro-2H-lndazol-3-Yl)Methanol is its potential as a chiral building block in asymmetric synthesis. The presence of multiple stereogenic centers in its structure makes it an ideal candidate for exploring enantioselective reactions. Researchers have recently demonstrated the use of similar indazole derivatives in the synthesis of complex natural products and pharmaceutical intermediates, underscoring the importance of this compound in modern organic chemistry.

In addition to its synthetic applications, this compound has shown promise in materials science. The ability to form stable coordination complexes with transition metals has led to investigations into its potential use as a ligand in catalytic systems. Recent studies have explored its role in homogeneous catalysis for processes such as alkene hydrogenation and cross-coupling reactions, where it has exhibited remarkable activity and selectivity.

The methanol substituent on the indazole ring further enhances the functional versatility of this compound. It can serve as a handle for subsequent modifications, such as alkylation or acylation reactions, enabling the construction of more complex molecular architectures. This feature has been exploited in recent drug design efforts where modular synthesis strategies are employed to optimize bioactivity.

From an environmental standpoint, understanding the degradation pathways and ecotoxicological effects of (2-Ethyl-4,5,6,7-Tetrahydro-2H-lndazol-3-Yl)Methanol is crucial for ensuring sustainable practices in its production and application. Recent research has focused on evaluating its biodegradability under various environmental conditions, with encouraging results indicating that it can undergo microbial degradation under aerobic conditions.

In conclusion, Compound CAS No. 2090318-76-4 stands out as a multifaceted organic compound with diverse applications across chemistry and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to push the boundaries of molecular design and synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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